
2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles can be achieved using various methods . For instance, Poulain et al. used the uronium activation method for the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes . They used 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as an activating agent of the carboxylic acid function for the O-acylation step .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives, including the compound , consists of a five-membered heterocyclic ring system . The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .科学的研究の応用
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives to form Co(II) and Cu(II) coordination complexes, demonstrating the effect of hydrogen bonding on self-assembly processes and evaluating their antioxidant activity. This research highlights the structural versatility and functional potential of pyrazole-acetamide compounds in forming coordination complexes with metals, which can exhibit significant antioxidant properties. These findings are pertinent to the broader chemical applications of such compounds, including the target molecule's potential use in creating novel antioxidant agents or metal-based catalysts (Chkirate et al., 2019).
Antipsychotic-like Properties
Wise et al. (1987) discovered that certain pyrazole-acetamide derivatives exhibit an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, suggesting a novel pharmacological pathway for antipsychotic drug development. These findings indicate that modifications to the pyrazole-acetamide structure can result in compounds with potential antipsychotic properties, different from traditional dopamine receptor-targeted therapies (Wise et al., 1987).
Cytotoxic Activity
Hassan et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, including 5-amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides, and investigated their cytotoxic activity against human cancer cell lines. The study provides insights into the cytotoxic potential of pyrazole-acetamide derivatives against various cancer cell types, contributing to the ongoing search for effective cancer therapeutics (Hassan et al., 2015).
Synthesis and Biological Screening
The versatility of pyrazole-acetamide derivatives is further demonstrated by Aly et al. (2011), who synthesized a series of new thiophene, thienopyrimidine, and thienothiadiazine derivatives based on the antipyrine moiety, including 4-acetamide pyrazolone. These compounds were evaluated for their antimicrobial activities, showing promising results against various microorganisms. This research underscores the potential of pyrazole-acetamide derivatives in developing new antimicrobial agents, which could address the growing concern of antibiotic resistance (Aly et al., 2011).
特性
IUPAC Name |
2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O3/c1-4-25-22-19(23-27-21(29-33-23)17-8-6-5-7-14(17)2)20(24)30(28-22)13-18(31)26-15-9-11-16(32-3)12-10-15/h5-12H,4,13,24H2,1-3H3,(H,25,28)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJXELRMXBZUAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

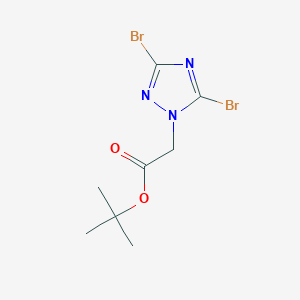
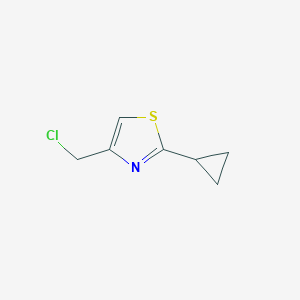
![N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2695191.png)
![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2695193.png)
![3-(2-chloro-6-fluorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2695194.png)
![2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-1,3-oxazol-5-amine](/img/structure/B2695195.png)
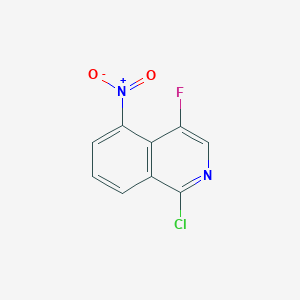
![1-(4-chlorophenyl)-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2695197.png)

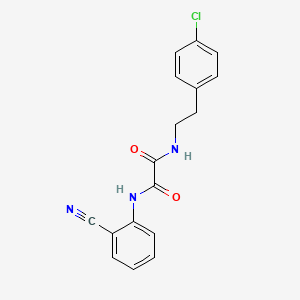
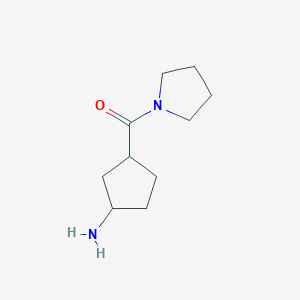

![4-(Dimethylsulfamoyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2695207.png)
![N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide](/img/structure/B2695211.png)